![molecular formula C12H10ClNO B2682802 5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one CAS No. 253273-98-2](/img/structure/B2682802.png)
5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one
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Description
5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one (5-Cl-MPP) is an organic compound that belongs to the class of pyridines. It is a colorless solid with a molecular weight of 211.6 g/mol and a melting point of 87-88 °C. 5-Cl-MPP has been studied for its potential applications in scientific research and is used in laboratories for a variety of purposes.
Scientific Research Applications
Organic Synthesis and Catalysis
- Pinacol Boronic Esters : 5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one is a valuable building block in organic synthesis. Pinacol boronic esters, derived from this compound, are bench-stable, easy to purify, and commercially available. They find extensive use in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond-forming reactions .
- Protodeboronation : While protodeboronation of alkyl boronic esters is not well-developed, recent research has explored radical-based approaches for 1°, 2°, and 3° alkyl boronic esters. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. It has been applied to natural products like (−)-Δ8-THC and cholesterol .
Drug Discovery and Medicinal Chemistry
- FGFR Inhibitors : 5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one derivatives have shown potent activities against fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling plays a crucial role in various tumors, making FGFR inhibitors attractive candidates for cancer therapy .
properties
IUPAC Name |
5-chloro-1-(4-methylphenyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-9-2-5-11(6-3-9)14-8-10(13)4-7-12(14)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUQKEKAIVQGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=CC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-methylphenyl)pyridin-2(1H)-one |
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